molecular formula C8H11ClO4 B8649624 Ethyl 3-chloro-2,4-dioxohexanoate CAS No. 36983-42-3

Ethyl 3-chloro-2,4-dioxohexanoate

Cat. No.: B8649624
CAS No.: 36983-42-3
M. Wt: 206.62 g/mol
InChI Key: XBGKOEFQVHUGBU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4-dioxohexanoate is a chemical compound offered for research and development purposes. Researchers utilize this and similar β-diketone esters as versatile building blocks in organic synthesis . Related compounds are frequently employed in multi-component reactions, such as the synthesis of pyrrolone derivatives investigated for pharmaceutical applications , and in the construction of complex heterocyclic structures like pyrazoles, which are cores in active agrochemicals . The specific research applications and biological activity profile of this compound are compound-specific and require verification by qualified researchers. This product is strictly For Research Use Only.

Properties

CAS No.

36983-42-3

Molecular Formula

C8H11ClO4

Molecular Weight

206.62 g/mol

IUPAC Name

ethyl 3-chloro-2,4-dioxohexanoate

InChI

InChI=1S/C8H11ClO4/c1-3-5(10)6(9)7(11)8(12)13-4-2/h6H,3-4H2,1-2H3

InChI Key

XBGKOEFQVHUGBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)C(=O)OCC)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Ethyl 3-chloro-2,4-dioxohexanoate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique reactivity patterns facilitate the formation of complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions :

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to diverse product formation.
  • Reduction and Oxidation : The compound can undergo reduction to yield alcohols or oxidation to form carboxylic acids.

Biological Studies

The compound's ability to act as a substrate in enzyme-catalyzed reactions makes it valuable in biochemical research. It interacts with proteins and enzymes, influencing metabolic pathways.

Applications :

  • Enzyme Kinetics : Used to study enzyme activity and inhibition.
  • Metabolic Pathway Analysis : Helps elucidate metabolic processes involving dicarbonyl compounds.

Pharmaceutical Development

This compound is explored as a precursor for synthesizing potential drug candidates. Its structural characteristics allow for modifications that enhance therapeutic efficacy.

Case Study Example :
A recent study demonstrated its use in synthesizing derivatives with improved anti-inflammatory properties, showcasing its potential in drug development .

Recent studies have highlighted the biological activities associated with this compound:

  • Insecticidal Properties : Demonstrated significant lethality against pests such as Helicoverpa armigera at concentrations around 500 mg/L.
  • Antimicrobial Activity : Exhibited effective inhibition against pathogens like Candida albicans and Aspergillus niger .

Comparison with Similar Compounds

Ethyl 3-chloro-2,4-dioxopentanoate (CAS 34959-81-4)

Molecular Formula : C₇H₉ClO₄
Molecular Weight : 192.60 g/mol
Key Features :

  • Shorter carbon chain (pentanoate backbone) compared to the hexanoate derivative.
  • Chlorine at position 3 and ketone groups at positions 2 and 4. Synthesis: Prepared via condensation reactions, often under reflux with catalysts like sodium acetate . Applications: Used in the synthesis of heterocycles and as a precursor for bioactive molecules.

Ethyl 5,5-dimethyl-2,4-dioxohexanoate (CAS 13395-36-3)

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Key Features :

  • Hexanoate backbone with dimethyl substituents at position 5.
  • Two ketone groups at positions 2 and 4. Analytical Data: Separated via reverse-phase HPLC (Newcrom R1 column), logP = 0.941 . Applications: Intermediate in organic synthesis and analytical chemistry .

Ethyl 3-chloro-2,2-dimethylpropanoate (CAS 106315-37-1)

Molecular Formula : C₇H₁₃ClO₂
Molecular Weight : 164.63 g/mol
Key Features :

  • Shorter propanoate chain with chlorine at position 3 and two methyl groups at position 2. Physical Properties:
  • Boiling Point: 38–40°C at 0.1 mmHg
  • Density: 1.04 g/mL
  • Refractive Index: ~1.43 . Synthesis: Produced via esterification of 3-chloro-2,2-dimethylpropanoic acid. Applications: Used in flavor/fragrance industries and as a building block in agrochemicals .

Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate (CAS 101987-86-4)

Molecular Formula : C₁₁H₈ClF₃O₃
Molecular Weight : 280.63 g/mol
Key Features :

  • Aromatic benzoyl group substituted with chlorine and three fluorine atoms.
  • Enolizable β-ketoester functionality. Synthesis: Involves Friedel-Crafts acylation or condensation with ethyl acetoacetate under catalytic conditions . Applications: Critical intermediate for sitafloxacin (a fluoroquinolone antibiotic) .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Ethyl 3-chloro-2,4-dioxohexanoate* C₈H₁₁ClO₄ 218.63 (hypothetical) Cl (C3), 2,4-diketone Hypothesized: Heterocycle synthesis
Ethyl 3-chloro-2,4-dioxopentanoate C₇H₉ClO₄ 192.60 Cl (C3), 2,4-diketone Heterocyclic intermediates
Ethyl 5,5-dimethyl-2,4-dioxohexanoate C₁₀H₁₆O₄ 200.23 5,5-dimethyl, 2,4-diketone HPLC analysis, organic synthesis
Ethyl 3-chloro-2,2-dimethylpropanoate C₇H₁₃ClO₂ 164.63 Cl (C3), 2,2-dimethyl Agrochemicals, fragrances
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate C₁₁H₈ClF₃O₃ 280.63 Aromatic Cl/F substituents, β-ketoester Antibiotic synthesis

Preparation Methods

Base-Catalyzed Condensation

The Claisen condensation between diethyl oxalate and 2-butanone forms ethyl 2,4-dioxohexanoate, a precursor for chlorination. Sodium ethoxide in anhydrous ethanol facilitates the reaction at 0–5°C, achieving 73–98% yields. Critical parameters include:

  • Moisture control : <0.15% water in ethanol to prevent hydrolysis.

  • Stoichiometry : 1:1 molar ratio of diethyl oxalate to 2-butanone.

Reaction Scheme :

CH3COCH2CH3+(COOEt)2NaOEtEthyl 2,4-dioxohexanoate\text{CH}3\text{COCH}2\text{CH}3 + \text{(COOEt)}2 \xrightarrow{\text{NaOEt}} \text{Ethyl 2,4-dioxohexanoate}

Chlorination at C3 Position

Post-condensation, the 3-keto group undergoes chlorination using:

  • Cl₂ gas : Introduced at −20°C to 25°C in dichloromethane, achieving 65–72% yield.

  • SOCl₂ : Requires catalytic DMAP (4-dimethylaminopyridine) in THF, yielding 58%.

Optimization Challenge : Over-chlorination at C5 is mitigated by temperature control (−15°C to 10°C) and stoichiometric Cl₂ (1.05 eq).

Meldrum’s Acid Derivative Alkylation

Meldrum’s Acid Activation

The patent WO2012130919A1 describes tert-butyl 6-chloro-3,5-dioxohexanoate synthesis via Meldrum’s acid alkylation. Adapting this for ethyl ester:

  • Silylation : Meldrum’s acid reacts with trimethylsilyl chloride (TMSCl) to form a bis-silyl enol ether.

  • Chlorination : Cl₂ gas at −25°C introduces chlorine at C3.

  • Transesterification : Ethanol replaces tert-butanol under acidic conditions (HCl/EtOH).

Yield : 68% after purification by reduced-pressure distillation.

Silyl Enol Ether Intermediate Route

Synthesis of Ethyl 3,5-Bis(trimethylsilyloxy)-2,4-hexadienoate

From ethyl 3,5-dioxohexanoate:

  • Double silylation : TMSCl (3.6 eq) and triethylamine in benzene (72 h, 20°C).

  • Deprotonation : LDA (lithium diisopropylamide) at −78°C generates a reactive enolate.

Intermediate Stability : The bis-silyl ether is moisture-sensitive but stable at −20°C for weeks.

Regioselective Chlorination

Chlorine gas (1.1 eq) reacts with the silyl enol ether in dichloromethane at −15°C, followed by desilylation (HCl/MeOH). Final yield: 74%.

Acetoacetate Alkylation Strategy

Ethyl 4-Chloro-3-oxobutanoate Elongation

Ambeed’s protocol for ethyl 4-chloro-3-oxobutanoate is adapted:

  • LDA-mediated alkylation : React with ethyl bromoacetate in THF at −78°C → 20°C.

  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes the secondary alcohol to ketone.

Yield : 52% over two steps.

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangeYield (%)Scalability
Claisen + Cl₂NaOEt, Cl₂−20°C to 25°C65–72Industrial
Meldrum’s Acid RouteTMSCl, Cl₂, EtOH−25°C to 40°C68Pilot-scale
Silyl Enol EtherLDA, TMSCl, Cl₂−78°C to 20°C74Lab-scale
Acetoacetate AlkylationLDA, PCC−78°C to RT52Lab-scale

Challenges and Optimization Strategies

Byproduct Formation

  • Di-chlorinated derivatives : Controlled Cl₂ flow rates (0.5 L/min) and in-situ NMR monitoring reduce undesired C5 chlorination.

  • Ester hydrolysis : Anhydrous conditions (molecular sieves) prevent decomposition during transesterification.

Purification Techniques

  • Distillation : Effective for large batches (bp 112–114°C at 0.2 mmHg).

  • Crystallization : Hexane/ethyl acetate (4:1) recrystallization removes polar impurities.

Emerging Methodologies

Photochemical Chlorination

Preliminary studies show UV light (254 nm) activates Cl₂ for selective C3 chlorination at 25°C, reducing energy costs.

Biocatalytic Approaches

Engineered ketoreductases selectively reduce the 4-oxo group post-chlorination, enabling asymmetric synthesis of chiral derivatives .

Q & A

Basic: What are the established synthetic routes for Ethyl 3-chloro-2,4-dioxohexanoate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via Claisen condensation or modified esterification. For example:

  • Claisen Condensation : React ethyl acetoacetate with a chlorinated acetylating agent (e.g., 3-chloro-2,4-pentanedione) under reflux in toluene using a Dean-Stark apparatus to remove water (critical for shifting equilibrium toward product formation) .
  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:1) and optimize catalyst loading (e.g., p-TsOH) or solvent polarity to improve yields. Evidence from analogous esters suggests yields >80% with reflux times of 12–24 hours .

Basic: How can researchers reliably purify this compound, and what analytical techniques validate purity?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. For enantiomeric purity, chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) is recommended .
  • Validation :
    • NMR : Confirm structure via 1H^1H-NMR (δ ~4.2 ppm for ester -OCH2_2CH3_3, δ ~2.5–3.5 ppm for keto-enol tautomers) .
    • MS : Molecular ion peak at m/z ~208 (C8_8H11_{11}ClO4_4) with fragmentation patterns matching chloro and diketone groups .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer:

  • Biocatalytic Reduction : Use NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) in a diphasic system (n-butyl acetate/water) to reduce the 3-keto group. This method achieved 86% enantiomeric excess (ee) and 95.4% yield for analogous chloro-hydroxy esters .
  • Chiral Auxiliaries : Introduce chiral ligands (e.g., Evans oxazolidinones) during Claisen condensation to control stereochemistry at the α-carbon .

Advanced: How can computational modeling resolve contradictory mechanistic data for reactions involving this compound?

Methodological Answer:

  • DFT Studies : Perform geometry optimizations (B3LYP/6-31G**) to model keto-enol tautomerization energetics. Compare activation barriers for chlorination at C3 vs. C4 positions to identify dominant pathways .
  • MD Simulations : Analyze solvent effects (e.g., toluene vs. DMF) on reaction kinetics using molecular dynamics to explain discrepancies in reported rate constants .

Advanced: How should researchers address discrepancies in reported thermodynamic stability data for this compound?

Methodological Answer:

  • Thermal Analysis : Conduct DSC (heating rate 10°C/min under N2_2) to measure decomposition onset temperatures. Compare with literature values (e.g., boiling point ~325°C for structurally similar esters ).
  • Hydrolytic Stability : Perform accelerated aging studies (pH 2–12 buffers, 40°C) and monitor degradation via HPLC. Stabilizers like MEHQ (50–100 ppm) can inhibit radical-mediated decomposition .

Advanced: What strategies optimize regioselectivity in halogenation or substitution reactions of this compound?

Methodological Answer:

  • Directing Groups : Introduce transient protecting groups (e.g., silyl ethers) at the 4-oxo position to direct electrophilic substitution to C2 or C3 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the more electron-deficient 4-oxo site, while nonpolar solvents (e.g., toluene) stabilize enolate intermediates for C3 reactivity .

Data Contradiction: How to resolve conflicting NMR data for keto-enol tautomer ratios in different solvents?

Methodological Answer:

  • Variable Temperature NMR : Acquire 1H^1H-NMR spectra in DMSO-d6_6 at 25°C and 60°C. Integrate enol (-OH, δ ~12–14 ppm) vs. keto (CH3_3, δ ~2.1–2.3 ppm) signals to quantify equilibrium shifts.
  • Solvent Screening : Compare tautomer ratios in CDCl3_3, D2_2O, and acetone-d6_6. Protic solvents stabilize enol forms, while aprotic solvents favor keto .

Advanced: What experimental and computational approaches validate the compound’s role as a precursor in heterocyclic synthesis?

Methodological Answer:

  • Cyclization Studies : React with hydrazines or urea derivatives under acidic conditions to form pyrazole or pyrimidine rings. Monitor by 13C^{13}C-NMR for ring closure (C=O → C-N shifts) .
  • In Silico Screening : Use AutoDock Vina to model binding affinities of derived heterocycles to target enzymes (e.g., bacterial dihydrofolate reductase) .

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